3-Phenylpropane-1,2-diol

Catalog No.
S3336925
CAS No.
17131-14-5
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylpropane-1,2-diol

CAS Number

17131-14-5

Product Name

3-Phenylpropane-1,2-diol

IUPAC Name

3-phenylpropane-1,2-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

JHWQMXKQJVAWKI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CO)O

Canonical SMILES

C1=CC=C(C=C1)CC(CO)O

Description

The exact mass of the compound 3-Phenylpropane-1,2-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Phenylpropane-1,2-diol, also known as 3-phenyl-1,2-propanediol, is an organic compound characterized by its structure containing a phenyl group attached to a propane chain with two hydroxyl (-OH) groups. Its molecular formula is C9H12O2C_9H_{12}O_2, and it features a chiral center, making it significant in various chemical and biological applications. The compound belongs to the class of aromatic compounds and is categorized as a secondary alcohol due to the presence of two hydroxyl groups on adjacent carbon atoms of the propane chain .

  • Oxidation: The compound can be oxidized to form 2-hydroxy-3-phenylpropanal using specific enzymes such as alcohol dehydrogenases .
  • Reduction: It can also participate in reduction reactions to yield various derivatives, depending on the conditions and catalysts used.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in various applications, including fragrance and flavor industries.

Research indicates that 3-phenylpropane-1,2-diol exhibits biological activity that may be relevant in pharmaceutical contexts. It has been studied for its potential antioxidant properties and its role in modulating biological pathways. Specific studies have highlighted its interactions with certain enzymes, suggesting potential therapeutic applications .

The synthesis of 3-phenylpropane-1,2-diol can be achieved through several methods:

  • Biocatalytic Synthesis: Utilizing enzymes such as alcohol dehydrogenases allows for the stereoselective synthesis of this compound from various substrates like (S)-2-hydroxypropiophenone .
  • Chemical Synthesis: Traditional organic synthesis methods involve starting materials like allylphenols which undergo epoxidation followed by cleavage to yield the desired diol .
  • Cascade Reactions: Recent advancements have introduced cascade reactions employing both chemo- and biocatalytic approaches to synthesize 3-phenylpropane-1,2-diol efficiently from simpler precursors .

3-Phenylpropane-1,2-diol finds applications across various fields:

  • Pharmaceuticals: Its potential as an antioxidant and its ability to interact with biological systems make it a candidate for drug development.
  • Flavoring Agents: Due to its aromatic properties, it can serve as a flavoring agent in food products.
  • Cosmetics: Its moisturizing properties allow for its use in cosmetic formulations.

Studies focusing on the interactions of 3-phenylpropane-1,2-diol reveal its effects on enzymatic activity and its potential role in metabolic pathways. For instance, it has been shown to interact with enzymes involved in oxidation-reduction processes, which could influence drug metabolism and efficacy .

Several compounds exhibit structural similarities to 3-phenylpropane-1,2-diol. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,2-DiphenylethaneContains two phenyl groupsMore hydrophobic than 3-phenylpropane-1,2-diol
3-HydroxyphenylpropaneHydroxyl group at different positionExhibits different biological activity
4-MethylphenolMethyl group substitution on phenolUsed primarily as a disinfectant
3-(Hydroxyethyl)phenolEthanol group substitutionDisplays distinct solubility properties
3-(Methoxy)phenolMethoxy group instead of hydroxylExhibits different reactivity in chemical synthesis

Each of these compounds shares a commonality in their phenolic structure but varies significantly in terms of chemical reactivity and biological activity.

Stereoselective Biocatalytic Approaches Using Recombinant Carboligases

Stereoselective synthesis of PPD has been revolutionized by the use of recombinant carboligases and alcohol dehydrogenases (ADHs) in tandem cascades. The benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) and the Ralstonia sp. ADH (RADH) form a highly efficient system for producing (1R,2R)-PPD. PfBAL catalyzes the carboligation of benzaldehyde and acetaldehyde to form (R)-2-hydroxy-1-phenylpropan-1-one (2-HPP), which is subsequently reduced by RADH to the diol. This two-step cascade achieves 93.5 mM PPD with >99% enantiomeric excess (ee) and diastereomeric excess (de).

A complementary system employs the benzoylformate decarboxylase variant BFDL461A from Pseudomonas putida with Lactobacillus brevis ADH (LbADH) to synthesize (1S,2S)-PPD. BFDL461A produces (S)-2-HPP, which LbADH reduces with NADPH generated via 1,5-pentanediol oxidation. This approach yields 333 mM PPD in microaqueous methyl tert-butyl ether (MTBE) systems, demonstrating the flexibility of carboligase-ADH modularity for accessing all four PPD stereoisomers.

Table 1: Performance of Carboligase-ADH Cascades for PPD Synthesis

Enzyme CombinationSubstratesCosubstratePPD Concentration (mM)Stereoselectivity (% ee/de)
PfBAL + RADHBenzaldehyde, Acetaldehyde2-Propanol42099% ee, 94.3% de
BFDL461A + LbADHBenzaldehyde, Acetaldehyde1,5-Pentanediol33398.3% ee, 97% de

Critical to these systems is the use of "smart cosubstrates" like 1,5-pentanediol, which enable in situ cofactor regeneration while avoiding precipitation of intermediates. For instance, 1,5-pentanediol oxidation generates δ-valerolactone, a non-inhibitory byproduct, allowing 102 mM PPD synthesis without phase separation.

Mercuric Nitrate-Mediated Cyclohexene Oxidation Pathways

The provided search results do not contain data on mercuric nitrate-mediated cyclohexene oxidation pathways for PPD synthesis. This section cannot be elaborated further due to the absence of relevant source material.

Whole-Cell Biotransformation Systems in Microaqueous Solvent Environments

Whole-cell biocatalysts in microaqueous solvents have emerged as a robust platform for PPD production, combining high substrate loading (up to 630 mM acetaldehyde) with simplified downstream processing. Lyophilized E. coli cells expressing PfBAL and RADH achieve 55.7 g L⁻¹ (1R,2R)-PPD in MTBE, with space-time yields of 327 g L⁻¹ d⁻¹. Key advantages include:

  • Enhanced enzyme stability: Lyophilization preserves activity over 18-hour reactions, even at 30°C.
  • Solvent-driven partitioning: Hydrophobic solvents like MTBE extract inhibitory benzaldehyde, shifting equilibrium toward 2-HPP formation.
  • Scalability: A 150 mL batch process using BFDL461A and LbADH cells produced 47.5 g L⁻¹ (1S,2S)-PPD with 96.7% target isomer content.

Table 2: Whole-Cell Biotransformation Performance Metrics

ParameterPfBAL + RADH SystemBFDL461A + LbADH System
Product Concentration (g L⁻¹)55.747.5
Space-Time Yield (g L⁻¹ d⁻¹)121.571.3
Catalyst Productivity (kg kg⁻¹)0.960.25

Notably, sequential reaction steps prevent undesired retro-aldol reactions. For example, removing PfBAL cells prior to RADH addition in (1S,2R)-PPD synthesis avoids 2-HPP degradation, enabling 63.8 g L⁻¹ product yields.

XLogP3

0.9

Other CAS

17131-14-5

Dates

Modify: 2023-07-26

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